1-(1-Naphthyl)-1-propyne
Description
Significance of Arylalkynes in Organic Synthesis and Polymer Science
Arylalkynes are a class of organic compounds characterized by the presence of a carbon-carbon triple bond directly attached to an aryl group. This structural motif imparts unique reactivity, making them valuable intermediates in a wide range of chemical transformations. thieme.de In organic synthesis, arylalkynes serve as versatile building blocks for the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. thieme.deorganic-chemistry.org The carbon-carbon triple bond can readily undergo various reactions, such as addition, cyclization, and coupling reactions, allowing for the facile introduction of new functional groups and the formation of intricate molecular architectures. thieme.dersc.orgorganic-chemistry.org
In the realm of polymer science, arylalkynes are important monomers for the synthesis of substituted polyacetylenes. mdpi.com These polymers, with their alternating double-bond backbone, often exhibit interesting electronic, optical, and physical properties. mdpi.com The substituents on the acetylene (B1199291) unit play a crucial role in determining the polymer's characteristics, such as solubility, thermal stability, and gas permeability. mdpi.comrsc.org
Overview of Research Trajectories for Substituted Acetylenes and their Macromolecular Derivatives
Research into substituted acetylenes and their polymers has followed a dynamic trajectory. Early work focused on the fundamental aspects of acetylene polymerization, often utilizing Ziegler-Natta type catalysts. mdpi.com However, these systems offered limited control over the polymerization process, leading to polymers with broad molecular weight distributions and poor stereoregularity. mdpi.com
A significant advancement came with the development of well-defined transition metal catalysts, particularly those based on rhodium, niobium, and tantalum. mdpi.comcapes.gov.br These catalysts enabled living polymerization, a process that allows for precise control over the polymer's molecular weight and architecture. capes.gov.br This level of control has been instrumental in synthesizing polymers with tailored properties for specific applications.
Current research trends in this area are multifaceted. There is a continued drive to develop more efficient and selective catalysts for acetylene polymerization. beilstein-journals.org Additionally, a major focus is on the synthesis of functional polyacetylenes, where the substituents are designed to impart specific functionalities such as gas permeability, chiroptical properties, or electronic conductivity. mdpi.comrsc.org The creation of copolymers and more complex macromolecular structures, like block copolymers, is also an active area of investigation, aiming to combine the desirable properties of different monomers. rsc.orgresearchgate.net
Scope and Academic Focus of the Research Review for 1-(1-Naphthyl)-1-propyne
This review concentrates exclusively on the synthesis of this compound and the subsequent polymerization to form poly(this compound). The primary academic focus is on the characterization and properties of this specific polymer, including its thermal stability, solubility, and gas permeability. The information presented is based on detailed research findings from peer-reviewed scientific literature.
Synthesis and Polymerization
The monomer, this compound, can be synthesized through a Sonogashira-type coupling reaction. oup.com The polymerization of this compound has been successfully achieved using niobium (Nb) and tantalum (Ta) based catalysts. oup.com
Polymerization with Niobium and Tantalum Catalysts
Studies have shown that NbCl₅-based catalyst systems are highly effective for the polymerization of this compound, yielding a high molecular weight polymer in excellent yields. oup.com In contrast, catalysts based on TaCl₅ tend to produce a mixture of the desired polymer and cyclotrimers. oup.com The use of a cocatalyst, such as n-Bu₄Sn, with NbCl₅ has been shown to be particularly effective. oup.com
Properties of Poly(this compound)
The polymer derived from this compound, poly(this compound), is a pale-yellow solid. oup.com Its properties have been investigated, revealing characteristics that distinguish it from other substituted polyacetylenes.
Molecular Weight and Solubility
Poly(this compound) synthesized with an NbCl₅-cocatalyst system can achieve a weight-average molecular weight (Mw) of approximately 3 x 10⁵. oup.com The polymer exhibits good solubility in a variety of organic solvents.
Table 1: Solubility of Poly(this compound)
| Solvent | Solubility |
|---|---|
| Toluene (B28343) | Soluble |
| Carbon Tetrachloride (CCl₄) | Soluble |
| Chloroform (B151607) (CHCl₃) | Soluble |
| 1,2-Dichloroethane ((CH₂Cl)₂) | Soluble |
| Tetrahydrofuran (B95107) (THF) | Soluble |
| 1,4-Dioxane | Soluble |
| Anisole | Soluble |
| Methyl Benzoate | Soluble |
| Acetophenone | Soluble |
| N,N-Dimethylformamide (DMF) | Partly Soluble |
| Hexane | Insoluble |
| Cyclohexane | Insoluble |
| Diethyl Ether | Insoluble |
| Acetone | Insoluble |
Data sourced from a study by Kouzai et al. oup.com
A notable difference in solubility compared to the closely related poly(1-phenyl-1-propyne) is its insolubility in cyclohexane. oup.com The polymer's good solubility in solvents like toluene allows for the casting of free-standing films. oup.com
Thermal Stability and Gas Permeability
Thermogravimetric analysis (TGA) has been used to assess the thermal stability of poly(this compound). The onset temperature of weight loss in air for this polymer is approximately 340 °C. oup.com This indicates a higher thermal stability compared to poly(1-phenyl-1-propyne), which has an onset temperature of weight loss at 280 °C. oup.com
The gas permeability of poly(this compound) membranes has also been evaluated. The oxygen permeability coefficient at 25 °C was found to be 80 barrers. oup.com This is an order of magnitude higher than that of poly(1-phenyl-1-propyne). oup.com The enhanced thermal stability and gas permeability are attributed to the steric effects of the bulky 1-naphthyl group. oup.com
Table 2: Comparative Properties of Poly(this compound) and Poly(1-phenyl-1-propyne)
| Property | Poly(this compound) | Poly(1-phenyl-1-propyne) |
|---|---|---|
| Onset Temp. of Weight Loss (°C in air) | ~340 | 280 |
| Oxygen Permeability Coefficient (barrer) | 80 | Lower by one order of magnitude |
Data sourced from a study by Kouzai et al. oup.com
Structure
3D Structure
Properties
CAS No. |
32137-38-5 |
|---|---|
Molecular Formula |
C13H10 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-prop-1-ynylnaphthalene |
InChI |
InChI=1S/C13H10/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h3-5,7-10H,1H3 |
InChI Key |
UDTQIPUBLBNEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Polymerization Chemistry of 1 1 Naphthyl 1 Propyne
Catalytic Systems for the Controlled Polymerization of 1-(1-Naphthyl)-1-propyne
The successful polymerization of this compound is highly dependent on the choice of the catalytic system, which includes a primary catalyst and often a cocatalyst. Niobium and tantalum pentachlorides have proven to be effective primary catalysts, though their performance and the nature of the resulting products can be significantly modulated by the presence and type of cocatalyst.
Niobium-Based Catalysts (e.g., NbCl₅-Cocatalyst Systems) for High-Yield Polymerization
Niobium pentachloride (NbCl₅), when used in conjunction with a suitable cocatalyst, serves as a highly effective system for the polymerization of this compound, leading to high yields of the corresponding polymer. oup.com The use of an organotin compound, such as tetrabutyltin (B32133) (n-Bu₄Sn), as a cocatalyst has been shown to be particularly advantageous. oup.com This combination allows for a controlled polymerization process, yielding a new, high-molecular-weight polymer in excellent yields. oup.comoup.com
The polymerization reaction, when catalyzed by the NbCl₅/n-Bu₄Sn system, proceeds efficiently in a solvent like toluene (B28343) at elevated temperatures (e.g., 80 °C). oup.com The monomer conversion can reach completion, and the polymer is obtained in high yields, often exceeding 80%. oup.com The presence of the cocatalyst is crucial not only for achieving high yields but also for preventing degradation of the polymer, a phenomenon that can be observed when NbCl₅ is used alone. oup.com
Table 1: Polymerization of this compound with Various NbCl₅-Cocatalyst Systems
| Cocatalyst | Polymer Yield (%) |
|---|---|
| None | 83 |
| n-Bu₄Sn | 85 |
| Et₃SiH | 81 |
| Ph₃SiH | 83 |
| Ph₃Sb | 88 |
Data sourced from Kouzai, H., Masuda, T., & Higashimura, T. (1995). Polymerization of this compound by Nb and Ta Catalysts and Polymer Properties. Bulletin of the Chemical Society of Japan, 68(1), 398-402. oup.com
Tantalum-Based Catalysts (e.g., TaCl₅-Cocatalyst Systems) and Resulting Product Distributions (Polymer vs. Cyclotrimers)
In contrast to niobium-based systems, catalysts based on tantalum pentachloride (TaCl₅) exhibit a different selectivity in the reaction with this compound. While polymerization does occur, the TaCl₅-cocatalyst systems tend to produce a mixture of the polymer and cyclotrimers. oup.comoup.com Cyclotrimers are small molecules formed by the cyclic addition of three monomer units.
The distribution between the polymer and cyclotrimers is influenced by the specific cocatalyst used in conjunction with TaCl₅. For instance, when TaCl₅ is paired with cocatalysts like n-Bu₄Sn or Ph₃Sb, a significant portion of the monomer is converted into methanol-soluble products, which are identified as cyclotrimers. oup.com This suggests that the tantalum-based catalysts have a competing reaction pathway leading to cyclotrimerization, which is less prevalent with the niobium-based counterparts.
Table 2: Product Distribution in the Polymerization of this compound with TaCl₅-Cocatalyst Systems
| Cocatalyst | Polymer Yield (%) | Cyclotrimer Yield (%) |
|---|---|---|
| None | 48 | 52 |
| n-Bu₄Sn | 45 | 55 |
| Ph₃Sb | 51 | 49 |
Data sourced from Kouzai, H., Masuda, T., & Higashimura, T. (1995). Polymerization of this compound by Nb and Ta Catalysts and Polymer Properties. Bulletin of the Chemical Society of Japan, 68(1), 398-402. oup.com
Influence of Organometallic Cocatalysts on Polymerization Kinetics and Selectivity
Organometallic cocatalysts play a pivotal role in directing the kinetics and selectivity of the polymerization of this compound. With NbCl₅ as the primary catalyst, the addition of a cocatalyst like n-Bu₄Sn leads to a more controlled polymerization. oup.com The molecular weight of the resulting polymer increases in proportion to the polymer yield, which is indicative of a long-lived propagating species. oup.com This controlled behavior is a significant improvement over the use of NbCl₅ alone, where polymer degradation can occur after the monomer has been completely consumed. oup.com
The choice of cocatalyst can also subtly influence the polymer yield. For instance, with NbCl₅, cocatalysts such as n-Bu₄Sn, Et₃SiH, Ph₃SiH, and Ph₃Sb all lead to high polymer yields, demonstrating their effectiveness in promoting the polymerization process while suppressing side reactions. oup.com
Polymer Structure and Macroarchitectural Features of Poly(this compound)
The polymer resulting from the controlled polymerization of this compound, poly(this compound), exhibits distinct structural and macroarchitectural features that are a direct consequence of the polymerization process and the nature of the monomer.
Determination of Weight-Average Molecular Weight and its Evolution
The weight-average molecular weight (Mw) of poly(this compound) is a critical parameter that influences its physical properties. Gel permeation chromatography (GPC) is a standard technique used to determine the molecular weight of the polymer. For the NbCl₅-cocatalyst systems, polymers with high weight-average molecular weights, on the order of 10⁵ g/mol , can be readily obtained. oup.com
A key aspect of a controlled polymerization is the evolution of the molecular weight with monomer conversion. In the polymerization of this compound with the NbCl₅/n-Bu₄Sn system, the Mw of the polymer increases steadily as the polymerization progresses. oup.com This linear relationship between Mw and polymer yield suggests a "living-like" character of the polymerization, where the propagating chains remain active throughout the reaction. oup.com This is in stark contrast to polymerizations where chain termination or transfer reactions are rampant.
Table 3: Evolution of Weight-Average Molecular Weight (Mw) with Polymer Yield for the Polymerization of this compound with NbCl₅/n-Bu₄Sn
| Polymer Yield (%) | Weight-Average Molecular Weight (Mw) x 10⁴ (g/mol) |
|---|---|
| 10 | 5 |
| 30 | 10 |
| 60 | 18 |
| 85 | 23 |
Data sourced from Kouzai, H., Masuda, T., & Higashimura, T. (1995). Polymerization of this compound by Nb and Ta Catalysts and Polymer Properties. Bulletin of the Chemical Society of Japan, 68(1), 398-402. oup.com
Spectroscopic Signatures of the Polymeric Backbone (e.g., UV-Visible Spectral Characteristics, NMR Shifts)
Spectroscopic techniques provide valuable insights into the structure of the poly(this compound) backbone. The UV-visible spectrum of the polymer in chloroform (B151607) exhibits a broad absorption that tails into the visible region, which is characteristic of a conjugated polyene system. oup.com The absorption spectrum shows a maximum around 280-300 nm, attributed to the π-π* transitions of the naphthyl side groups, and a tail extending beyond 400 nm, which is indicative of the conjugated main chain. oup.com
Nuclear Magnetic Resonance (NMR) spectroscopy is also instrumental in elucidating the polymer structure. The ¹H NMR spectrum of poly(this compound) in CDCl₃ typically shows broad signals corresponding to the aromatic protons of the naphthyl group in the range of δ = 6.8–8.4 ppm and the methyl protons at δ = 1.2–2.4 ppm. oup.com The broadening of these signals is a common feature of polymers and is due to the restricted motion of the polymer chains in solution.
Main-Chain Structure and Conformational Aspects of Poly(this compound)
Poly(this compound) is a substituted polyacetylene characterized by a backbone of alternating carbon-carbon double bonds, with each alternate carbon atom bearing a methyl group and a 1-naphthyl group. The polymer is typically a pale-yellow solid that is soluble in various organic solvents, such as toluene and chloroform, and can be cast from solution to form a free-standing film. oup.com
The presence of the exceptionally bulky 1-naphthyl substituent imposes significant steric constraints on the polymer backbone. To minimize steric repulsion between adjacent naphthyl groups, the main chain is forced into a rigid and likely helical conformation. This structural rigidity prevents the polymer chains from packing closely together, leading to a high fractional free volume within the material. This amorphous structure with significant interstitial space is a key factor governing the polymer's physical properties, most notably its high gas permeability.
Comparative Polymerization Behavior and Structure-Property Relationships
The polymerization of this compound is effectively catalyzed by transition metal halides, particularly those of niobium (Nb) and tantalum (Ta). oup.com Niobium pentachloride (NbCl₅)-based catalyst systems can produce the polymer with high selectivity and in high yields. oup.com In contrast, catalysts based on tantalum pentachloride (TaCl₅), while also effective in polymerization, tend to produce a mixture of the desired high-molecular-weight polymer along with cyclotrimer byproducts. oup.com This indicates a competitive reaction pathway where the monomer can either add to the growing polymer chain or three monomer units can cyclize.
This behavior can be compared to the polymerization of 1-phenyl-1-propyne, which is also readily polymerized by NbCl₅ and TaCl₅ catalysts. chemicalbook.com The formation of cyclotrimers as a side product is also a known phenomenon in the polymerization of other substituted acetylenes. The relative rates of polymerization versus cyclotrimerization are highly dependent on the specific monomer structure, catalyst system, and reaction conditions. The larger steric profile of the 1-naphthyl group compared to the phenyl group may influence the coordination of the monomer to the metal center of the catalyst, thereby affecting the relative propensities for linear polymerization versus cyclization.
The substitution of a phenyl group with a naphthyl group has profound consequences for the resulting polymer's properties, primarily due to steric effects. The increased size and rigidity of the 1-naphthyl substituent lead to significant differences in thermal stability and gas transport characteristics when compared to poly(1-phenyl-1-propyne).
The bulkier naphthyl group enhances the rigidity of the polymer main chain, which in turn restricts segmental motion. This increased rigidity contributes to a higher thermal stability. The onset temperature for weight loss in air for poly(this compound) is approximately 340°C, which is notably higher than the 280°C observed for poly(1-phenyl-1-propyne). oup.com
Furthermore, the steric hindrance from the large naphthyl groups prevents efficient packing of the polymer chains. This creates a larger free volume within the polymer matrix compared to that in poly(1-phenyl-1-propyne). The increased free volume facilitates the diffusion of gas molecules through the material. As a result, poly(this compound) exhibits an oxygen permeability coefficient of 80 barrers, a value an order of magnitude higher than that of poly(1-phenyl-1-propyne). oup.com
Table 1: Comparison of Properties between Poly(this compound) and Poly(1-Phenyl-1-propyne)
| Property | Poly(this compound) | Poly(1-Phenyl-1-propyne) | Reference |
|---|---|---|---|
| Onset Temperature of Weight Loss (in air) | ~340 °C | ~280 °C | oup.com |
| Oxygen Permeability Coefficient (at 25°C) | 80 barrers | ~8 barrers (inferred) | oup.com |
Copolymerization Strategies Involving this compound
Copolymerization is a well-established method for tailoring the properties of polymers. This strategy can be applied to this compound to create materials with fine-tuned characteristics. By copolymerizing it with other substituted acetylene (B1199291) monomers, it is possible to modify properties such as solubility, thermal stability, gas permeability, and mechanical strength. mdpi.com
For instance, copolymerization with a less bulky comonomer could be used to systematically vary the free volume and, consequently, the gas separation characteristics of the resulting membrane. Conversely, introducing a comonomer with specific functional groups could impart new chemical properties or improve processability. The selection of an appropriate catalyst system, such as the TaCl₅–cocatalyst systems used for related acetylene monomers, would be crucial for successfully synthesizing such copolymers and controlling their composition and molecular weight. mdpi.com Research into the copolymerization of various substituted acetylenes has shown that this approach is effective for creating novel materials with enhanced or customized properties. mdpi.comrsc.org
Mechanistic Investigations in 1 1 Naphthyl 1 Propyne Chemistry
Elucidation of Polymerization Mechanisms
The polymerization of 1-(1-naphthyl)-1-propyne, a disubstituted acetylene (B1199291), has been accomplished using niobium (Nb) and tantalum (Ta) pentachloride catalysts. These transition metal systems are effective in converting the monomer into a high molecular weight polymer, although the outcomes can be influenced by the choice of metal and cocatalyst.
The polymerization of this compound can be initiated by catalyst systems based on niobium pentachloride (NbCl₅) and tantalum pentachloride (TaCl₅). oup.com When using NbCl₅ with a cocatalyst, a high molecular weight polymer (with a weight-average molecular weight, Mw, of approximately 3 x 10⁵) is produced in high yields. oup.com In contrast, TaCl₅-based systems tend to yield a mixture of the polymer and its cyclic trimer, 1,3,5-trimethyl-2,4,6-tris(1-naphthyl)benzene. oup.com
While the precise propagating species for this compound has not been definitively isolated, mechanistic studies on the closely related polymerization of diphenylacetylenes with TaCl₅ suggest that the reaction does not proceed via a simple metathesis mechanism. Instead, it is proposed that low-valent tantalum species, generated in situ through the reduction of TaCl₅ by the cocatalyst, are the active catalytic centers. acs.org The polymerization is thought to occur through an insertion ring expansion mechanism that involves the formation of tantalacyclopentadiene intermediates. acs.org This mechanism implies that the propagating species is a metal-carbene or a metallacyclic complex that incorporates incoming monomer units, leading to chain growth. This pathway offers a compelling model for the propagating species in the Nb/Ta-catalyzed polymerization of this compound.
The polymer derived from this compound exhibits notable thermal stability. Thermogravimetric analysis (TGA) shows that the onset temperature for weight loss in air is approximately 340 °C. oup.com This is significantly higher than that of poly(1-phenyl-1-propyne), which begins to degrade at 280 °C, indicating that the bulky 1-naphthyl group enhances the polymer's thermal resilience. oup.com
During synthesis, particularly at elevated temperatures, polymer degradation can occur through various pathways. For polymers synthesized via radical mechanisms, degradation often involves the formation of radicals through chain scission. mdpi.com In the context of poly(this compound), thermal or thermo-mechanical stress during processing could lead to the cleavage of the polymer backbone. mdpi.com This process creates new radical sites that can promote further decomposition, leading to a reduction in molecular weight. mdpi.com The rate of degradation is fundamentally linked to the polymer's molecular structure and the bond dissociation energies of the covalent bonds within the polymer chain. researchgate.net
| Polymer | Onset Temperature of Weight Loss (°C, in air) |
|---|---|
| Poly(this compound) | ~340 |
| Poly(1-phenyl-1-propyne) | ~280 |
The selection of the cocatalyst plays a critical role in directing the outcome of the polymerization of substituted alkynes, including this compound. The catalyst system's activity and the final products—either high molecular weight polymer or low molecular weight cyclooligomers—are heavily dependent on the cocatalyst used in conjunction with the NbCl₅ or TaCl₅ precatalyst. oup.comacs.org
For this compound, NbCl₅-cocatalyst systems selectively produce the polymer. oup.com However, when TaCl₅ is used, the reaction yields both the polymer and cyclotrimers, indicating that the cocatalyst and the metal center together dictate the reaction pathway. oup.com In the analogous polymerization of 1-phenyl-1-propyne, various organometallic compounds have been studied as cocatalysts. acs.org These cocatalysts, often alkylating agents like organotin or organoaluminum compounds, are believed to reduce the high-valent Ta(V) or Nb(V) precatalyst to a lower-valent, catalytically active species. acs.orgresearchgate.net The nature of the cocatalyst influences the rate of this reduction and the stability of the resulting active centers, thereby controlling both the catalytic activity and the molecular weight of the polymer produced. researchgate.netresearchgate.net The proper combination of a precatalyst and a cocatalyst is therefore essential for achieving successful and controlled polymerization.
| Catalyst System | Primary Product(s) with this compound |
|---|---|
| NbCl₅–cocatalyst | High molecular weight polymer |
| TaCl₅–cocatalyst | Mixture of polymer and cyclotrimers |
Elementary Reaction Pathways and Radical Chemistry Relevant to Naphthyl-Propyne Systems
The radical chemistry of naphthyl and propyne (B1212725) species is fundamental to understanding potential side reactions, alternative synthesis pathways, and the formation of related aromatic structures in high-temperature environments.
The reactions between naphthyl radicals and propyne are key elementary steps in the growth of polycyclic aromatic hydrocarbons (PAHs). researchgate.net Both 1-naphthyl and 2-naphthyl radicals can react with propyne, leading to the formation of larger aromatic species. researchgate.net The reaction is initiated by the addition of the naphthyl radical to one of the sp-hybridized carbons of the propyne molecule. researchgate.net Theoretical studies indicate that this initial addition step must overcome a small energy barrier. researchgate.netcolab.ws
Following the initial addition, a series of subsequent reactions can occur, including isomerization and cyclization, which ultimately lead to stabilized, larger molecules. Products can include C3-substituted naphthalenes and cyclopenta-fused structures built upon the naphthalene (B1677914) core. researchgate.net The reaction of the 1-naphthyl radical with another alkyne, ethyne (B1235809) (acetylene), has been shown to form acenaphthylene, a three-ring PAH, highlighting a key pathway for ring growth. colab.ws The reactivity of the naphthyl radical is influenced by the position of the radical center; for instance, the 1-naphthyl radical is noted to have higher reactivity in certain addition reactions compared to the 2-naphthyl or phenyl radicals.
The underlying mechanisms for the reaction between a naphthyl radical and propyne are complex, involving multiple steps on a detailed potential energy surface. researchgate.net The process begins with the electrophilic addition of the naphthyl radical to the π-electron cloud of the propyne triple bond. researchgate.net This addition forms a highly energetic, chemically activated intermediate adduct.
This adduct is not stable and can undergo several transformations. One major pathway involves intramolecular hydrogen shifts, where a hydrogen atom moves from the naphthalene ring to the propyne-derived side chain. rsc.org This is often followed by a cyclization step, where the side chain attacks the aromatic ring to form a new five-membered ring. researchgate.netrsc.org The final step is typically the loss of a hydrogen atom, which results in the formation of a stable, aromatized polycyclic product. researchgate.net The competition between the collisional stabilization of the initial adduct and its subsequent isomerization and decomposition reactions is dependent on temperature and pressure, dictating the final product distribution. colab.ws
Kinetic Parameters and Product Branching Ratios of Related Radical Processes
The study of radical processes involving arylalkynes is crucial for understanding reaction mechanisms, particularly in high-temperature environments like combustion, and for the rational design of synthetic methodologies. The kinetics and product distributions of these reactions are governed by the stability of the intermediates and the energy barriers of the various competing pathways. Research into the reactions of naphthyl radicals with small alkynes provides critical data analogous to the intramolecular and intermolecular radical reactions involving this compound.
Research Findings on Naphthyl Radical Reactions
Mechanistic studies reveal that the reactions of aryl radicals, such as naphthyl radicals, with simple alkynes like propyne and allene (B1206475) typically proceed through the initial addition of the radical to the π-electron system of the alkyne. researchgate.net This addition step forms a vibrationally excited adduct. The subsequent fate of this adduct determines the final product distribution and is highly dependent on conditions such as temperature and pressure. The adduct can be stabilized by collisions, undergo isomerization (e.g., hydrogen shifts, ring closure), or dissociate, often through the loss of a hydrogen atom to form a stable, aromatized product. researchgate.netmaxapress.com
For instance, the reaction of the 2-naphthyl radical with phenylacetylene (B144264), a system structurally related to this compound, is dominated by the addition of the radical to the terminal acetylenic carbon. maxapress.com Below 1300 K, the primary pathway involves the collisional stabilization of the initial radical adduct. Above this temperature, the direct abstraction of a hydrogen atom, leading to the formation of 2-phenylethynyl-naphthalene, becomes the favored channel. maxapress.com This temperature dependence highlights the competition between stabilization and dissociation pathways.
Kinetic analyses of aryl radical reactions with phenylacetylene have shown that the 1-naphthyl radical exhibits higher reactivity compared to both the phenyl and 2-naphthyl radicals. maxapress.com This difference in reactivity is attributed to the electronic and structural characteristics of the radical, with the 'zigzag' edge site of the 1-naphthyl radical being more reactive than the 'free' edge sites of the phenyl and 2-naphthyl radicals. maxapress.com
Kinetic Parameters
The rate constants for the reactions of naphthyl radicals with small unsaturated hydrocarbons have been investigated through combined experimental and theoretical approaches. These studies provide Arrhenius parameters that are essential for kinetic modeling of complex chemical systems. The reaction mechanisms for the formation of indene (B144670) from the reaction of a phenyl radical with propyne and allene have been well-documented, serving as a prototype for the analogous naphthyl systems. researchgate.netrsc.org The underlying pathways involve radical addition followed by isomerization and cyclization. researchgate.net
Below are tables summarizing key kinetic parameters for the reactions of aryl radicals with propyne and a related alkyne.
Table 1: Rate Constants for the Initial Adduct Formation in Aryl Radical + Alkyne Reactions at 7600 Torr
| Reactants | Temperature (K) | Rate Constant (k, cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| 1-Naphthyl + Phenylacetylene | 500 | ~1.0 x 10⁻¹¹ | maxapress.com |
| 2-Naphthyl + Phenylacetylene | 500 | ~4.0 x 10⁻¹² | maxapress.com |
| Phenyl + Phenylacetylene | 500 | ~3.0 x 10⁻¹² | maxapress.com |
| 1-Naphthyl + Phenylacetylene | 1500 | ~3.0 x 10⁻¹¹ | maxapress.com |
| 2-Naphthyl + Phenylacetylene | 1500 | ~2.5 x 10⁻¹¹ | maxapress.com |
| Phenyl + Phenylacetylene | 1500 | ~2.0 x 10⁻¹¹ | maxapress.com |
Note: Data is estimated from graphical representations in the cited literature and illustrates comparative reactivity trends.
Product Branching Ratios
Product branching ratios in these radical reactions are highly sensitive to the reaction conditions. For the reaction of the 2-naphthyl radical with phenylacetylene, the competition between adduct stabilization and H-loss dissociation is a key factor.
Table 2: Temperature-Dependent Product Branching in the 2-Naphthyl + Phenylacetylene Reaction
| Temperature (K) | Pathway | Dominant Product(s) | Reference |
|---|---|---|---|
| < 1300 K | Adduct Stabilization | 2-Styrylnaphthalene radical (stabilized adduct) | maxapress.com |
| > 1300 K | H-loss Pathway | 2-Phenylethynyl-naphthalene + H | maxapress.com |
Another important class of radical reactions are intramolecular cyclizations, particularly the radical-anionic cyclizations of enediynes. nih.govresearchgate.net The introduction of a benzannelated ring, such as a naphthalene group, has a remarkable effect on these reactions. One-electron reduction significantly accelerates both C1-C5 and C1-C6 (Bergman) cyclizations compared to their thermal counterparts. nih.govresearchgate.net This acceleration is particularly pronounced for benzannelated enediynes, where the cyclization is predicted to occur readily under ambient conditions. The energetics of these cyclizations are influenced by the restoration of aromaticity in the transition state, making the radical-anionic pathway highly efficient for systems containing a naphthyl group. nih.govresearchgate.net The specific branching between different cyclization modes (e.g., C1-C5 vs. C1-C6) can potentially be controlled by kinetic or thermodynamic conditions. nih.gov
Spectroscopic Characterization and Advanced Structural Analysis Techniques for Naphthyl Propyne Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(1-Naphthyl)-1-propyne, ¹H and ¹³C NMR are used to map out the proton and carbon frameworks, respectively.
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. In this compound, the spectrum is characterized by two main regions: the aromatic region corresponding to the naphthyl protons and the aliphatic region for the methyl protons of the propyne (B1212725) group.
The seven protons on the naphthalene (B1677914) ring are chemically distinct and exhibit complex splitting patterns due to spin-spin coupling with their neighbors. They typically resonate in the downfield region of the spectrum, generally between 7.4 and 8.2 ppm, a characteristic range for aromatic protons. oregonstate.eduhmdb.ca The proton at the C8 position is often shifted further downfield due to the peri-interaction with the substituent at the C1 position. The methyl group (–CH₃) protons, being attached to an sp-hybridized carbon, are expected to appear as a sharp singlet at approximately 2.1 ppm. chemicalbook.com
¹H NMR Spectral Data for this compound (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Naphthyl-H | 7.40 - 8.20 | Multiplet (m) |
Carbon-13 NMR (¹³C NMR) is used to delineate the carbon backbone of a molecule. The spectrum for this compound would show 13 distinct signals, corresponding to each unique carbon atom.
The carbon atoms of the naphthalene ring typically appear in the range of 124 to 135 ppm. chemicalbook.comchemicalbook.com Quaternary carbons, those that are not bonded to any hydrogen atoms (C1, C9, C10, and the naphthyl-substituted alkyne carbon), usually show weaker signals. The two sp-hybridized carbons of the alkyne functional group are expected to resonate in the range of 80-95 ppm. chemicalbook.comspectrabase.com The methyl carbon, being the most shielded, will appear furthest upfield, at approximately 4-5 ppm.
¹³C NMR Spectral Data for this compound (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Naphthyl (Aromatic C-H) | 124.0 - 129.0 |
| Naphthyl (Quaternary C) | 130.0 - 135.0 |
| Alkyne (Naphthyl-C ≡C-CH₃) | ~85.0 - 95.0 |
| Alkyne (Naphthyl-C≡C -CH₃) | ~80.0 - 90.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is distinguished by several key absorption bands. The most diagnostic feature for the internal alkyne is the carbon-carbon triple bond (C≡C) stretching vibration, which appears as a weak to medium intensity band in the 2190-2260 cm⁻¹ region. libretexts.orglibretexts.org The aromatic naphthalene ring gives rise to characteristic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3050-3070 cm⁻¹) and several C=C stretching absorptions in the 1500-1600 cm⁻¹ range. nasa.govnist.gov The aliphatic C-H bonds of the methyl group exhibit stretching vibrations in the 2850-2960 cm⁻¹ region. libretexts.org
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3070 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C≡C Stretch (Internal Alkyne) | 2190 - 2260 | Weak to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, particularly in conjugated systems. The naphthalene moiety in this compound acts as a chromophore, absorbing UV light to promote π → π* transitions.
The UV-Vis spectrum of naphthalene in a non-polar solvent shows characteristic absorption bands around 220 nm, 286 nm, and 312 nm. shimadzu.comresearchgate.net The conjugation of the propyne group with the naphthyl ring is expected to cause a bathochromic (red) shift, moving these absorption maxima to slightly longer wavelengths. libretexts.org This shift occurs because the extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org
UV-Vis Absorption Maxima (λmax) for Naphthyl Systems
| Compound | λmax (nm) |
|---|---|
| Naphthalene (Reference) | ~220, 286, 312 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₃H₁₀), the molecular ion peak (M⁺•) would be observed at an m/z corresponding to its molecular weight (approximately 166.0783 g/mol ). Aromatic compounds typically show a prominent molecular ion peak due to their stability. jove.com A common fragmentation pathway for alkyl-substituted aromatic rings involves cleavage of the bond beta to the ring, which would lead to the formation of a highly stable resonance-stabilized cation. youtube.comwhitman.edu For this molecule, a significant fragment would likely be observed at m/z 141, corresponding to the naphthylpropargyl cation ([C₁₁H₇]⁺), after the loss of a methyl radical (•CH₃, mass 15).
Expected Mass Spectrometry Data for this compound
| Ion/Fragment | Proposed Structure | Expected m/z |
|---|---|---|
| Molecular Ion | [C₁₃H₁₀]⁺• | ~166 |
| M-15 Fragment | [C₁₂H₇]⁺ | ~151 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Resolution
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. For this compound, it is primarily used for purity assessment.
A common method for analyzing polycyclic aromatic hydrocarbons (PAHs) and related compounds is reversed-phase HPLC. mtc-usa.comrestek.comseparationmethods.com This typically involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a gradient mixture of acetonitrile and water. separationmethods.commdpi.com The purity of a this compound sample can be determined by the presence of a single major peak, with the area of the peak being proportional to its concentration.
While this compound itself is an achiral molecule and does not have enantiomers, HPLC is a critical tool for the resolution of related chiral naphthyl systems. For chiral molecules, specialized chiral stationary phases (CSPs) are used. rsc.orgchromatographyonline.com These phases, such as those based on cyclodextrins or polysaccharides, create a chiral environment that allows for the differential interaction and separation of enantiomers, which is crucial in pharmaceutical and materials science applications. sigmaaldrich.commdpi.com
X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a single-crystal X-ray structure for this compound has not yet been reported. integbio.jpcam.ac.uk Therefore, precise experimental data on its solid-state conformation, bond distances, and crystal packing are not available.
However, to illustrate the type of detailed structural information that would be obtained from such an analysis, crystallographic data for a related 1-naphthyl derivative, N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide, is presented below. researchgate.net This example showcases the parameters typically determined in a single-crystal X-ray diffraction study, including the crystal system, space group, unit cell dimensions, and refinement statistics. Such data would be essential for understanding the intramolecular geometry and intermolecular interactions of this compound in the solid state.
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₂H₁₈NPS |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.986(5) |
| b (Å) | 10.306(5) |
| c (Å) | 10.837(5) |
| α (°) | 66.350(5) |
| β (°) | 72.961(5) |
| γ (°) | 67.828(5) |
| Volume (ų) | 942.8(8) |
| Z | 2 |
| R-factor (R1) | 0.015 |
Illustrative crystallographic data for a related compound, N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide. Data sourced from a published study. researchgate.net
Millimeter-Wave Spectroscopy for Gas-Phase Conformational Analysis of Related Aryl-Propyne Derivatives
Millimeter-wave spectroscopy, a subset of rotational spectroscopy, is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. nih.gov By measuring the frequencies of transitions between quantized rotational energy levels, one can derive highly accurate rotational constants. chemistryviews.org These constants are inversely proportional to the molecule's moments of inertia, which are determined by the atomic masses and their positions within the molecule. This allows for the determination of structural parameters like bond lengths and angles with picometer-level precision. chemistryviews.org
While no millimeter-wave or microwave spectroscopic data currently exists for this compound, studies on closely related aryl-propyne derivatives provide a clear indication of the information such an analysis would yield. A prime example is the recent investigation of 1-ethynylnaphthalene (1-ETN) using Fourier-transform microwave spectroscopy. csic.es 1-ETN is a direct structural analogue, differing from this compound only by the absence of a methyl group on the alkyne side chain.
| Parameter | Value for 1-Ethynylnaphthalene (1-ETN) |
|---|---|
| A (MHz) | 2249.2312(12) |
| B (MHz) | 495.03159(32) |
| C (MHz) | 405.88177(31) |
| ΔJ (kHz) | 0.0139(22) |
| ΔJK (kHz) | 0.141(12) |
| δJ (kHz) | 0.0028(11) |
Experimentally determined spectroscopic constants for 1-ethynylnaphthalene, a close structural analogue of this compound. Data sourced from a study by Cabezas et al. csic.es
Advanced Applications and Functional Materials Derived from 1 1 Naphthyl 1 Propyne and Its Polymers
Development of Gas Separation Membranes from Poly(1-(1-Naphthyl)-1-propyne)
Substituted polyacetylenes have garnered significant attention as materials for gas separation membranes due to their high free volume and rigid polymer backbones. These features can lead to both high gas permeability and selectivity. Poly(this compound) fits within this class of materials, and its properties can be inferred from the broader understanding of structure-permeability relationships in substituted polyacetylenes.
Permeability Coefficients for Various Gases
While specific experimental data for the permeability coefficients of various gases through poly(this compound) membranes are not extensively documented in publicly available literature, the performance can be contextualized by comparing it with other well-studied substituted polyacetylenes. The bulky naphthyl group is expected to create significant free volume within the polymer matrix, a key factor for high gas permeability. Polymers with bulky substituents, such as poly[1-(trimethylsilyl)-1-propyne] (PTMSP), are known for their exceptionally high permeability coefficients.
| Polymer | Gas | Permeability Coefficient (Barrer) |
|---|---|---|
| Poly[1-(trimethylsilyl)-1-propyne] (PTMSP) | O₂ | ~6000 - 10000 |
| Poly[1-(trimethylsilyl)-1-propyne] (PTMSP) | N₂ | ~3000 - 5000 |
| Poly[1-(trimethylsilyl)-1-propyne] (PTMSP) | CO₂ | ~25000 - 50000 |
| Poly(1-phenyl-1-propyne) (PPP) | O₂ | ~20 - 50 |
| Poly(1-phenyl-1-propyne) (PPP) | N₂ | ~5 - 15 |
| Poly(1-phenyl-1-propyne) (PPP) | CO₂ | ~100 - 250 |
| Poly(4-methyl-2-pentyne) | O₂ | ~300 - 500 |
| Poly(4-methyl-2-pentyne) | N₂ | ~100 - 200 |
| Poly(4-methyl-2-pentyne) | CO₂ | ~1000 - 1500 |
Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). The values presented are approximate and can vary based on membrane preparation and testing conditions.
Structure-Permeability Relationships in Substituted Polyacetylenes
The relationship between the chemical structure of substituted polyacetylenes and their gas permeability is a critical area of study for designing effective gas separation membranes. Several key principles have been established:
Bulky Substituents and Free Volume : The introduction of bulky side groups, such as the trimethylsilyl (B98337) group in PTMSP or the naphthyl group in poly(this compound), significantly hinders the packing of polymer chains. This inefficient packing leads to a high fractional free volume (FFV), creating larger and more numerous intermolecular gaps through which gas molecules can diffuse.
Chain Rigidity : A rigid polymer backbone, characteristic of polyacetylenes, prevents the collapse of the free volume elements. This structural integrity is crucial for maintaining high permeability over time.
Nature of the Substituent : The chemical nature of the substituent also plays a role. While bulky aliphatic groups can increase free volume, aromatic substituents like the phenyl group in poly(1-phenyl-1-propyne) can lead to more efficient chain packing due to π-π stacking interactions, resulting in lower permeability compared to polymers with non-planar or more sterically demanding substituents. The naphthyl group, being a larger aromatic system, would be expected to create more free volume than a simple phenyl group.
Luminescent Properties of Naphthyl-Substituted Polyalkynes
Naphthyl-substituted polyalkynes represent a class of conjugated polymers with interesting photophysical properties, making them promising materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of the naphthalene (B1677914) chromophore into the polymer structure can lead to materials that exhibit strong luminescence.
Research into polyacetylenes bearing naphthalene pendants has shown that these materials can be highly emissive. ust.hk For instance, disubstituted polyacetylenes with naphthalene pendants have been synthesized and found to emit strong blue light upon photoexcitation, with emission maxima around 460 nm. ust.hk The quantum efficiencies of these polymers in solution are comparable to other highly emissive disubstituted polyacetylenes. ust.hk
A key advantage observed in some naphthyl-substituted polyacetylenes is the minimal shift in their emission spectra when transitioning from solution to the solid state (thin films). ust.hk This suggests that aggregation-induced quenching, a common issue in many luminescent polymers, is less pronounced in these materials. The bulky naphthyl groups may sterically hinder the close packing of polymer chains, thus preventing the formation of non-emissive aggregates.
Furthermore, the development of multilayer electroluminescence devices incorporating these polymers has demonstrated their potential for practical applications, with reports of blue light emission and high luminance. ust.hk The thermal stability of these polymers is also noteworthy, with decomposition temperatures often exceeding 400°C, which is a crucial factor for the longevity of electronic devices. ust.hk
Role as a Precursor in Polycyclic Aromatic Hydrocarbon (PAH) Formation Mechanisms
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant interest in fields ranging from combustion science to astrophysics due to their environmental impact and role in interstellar chemistry. The formation of PAHs in high-temperature environments often involves the reactions of smaller hydrocarbon precursors. This compound is a plausible intermediate in the molecular mass growth processes leading to larger PAHs.
Pathways in Combustion and Astrophysical Environments
In combustion and astrophysical environments, the formation of PAHs is thought to proceed through a series of reactions involving radical species. The high temperatures in these settings lead to the formation of highly reactive radical intermediates from stable hydrocarbon molecules. These radicals can then participate in addition and cyclization reactions to build up larger aromatic structures.
The formation of naphthalene, the simplest PAH, can occur through various pathways, including the reaction of phenyl radicals with vinylacetylene. rsc.orgmdpi.com Similarly, the reaction of radicals derived from this compound could serve as a stepping stone for the formation of larger, more complex PAHs. The presence of the naphthyl group already provides a two-ring aromatic system, and the propyne (B1212725) moiety offers a reactive site for further reactions.
Molecular Mass Growth Processes from Naphthyl-Propyne Radical Reactions
The molecular mass growth from a molecule like this compound would likely proceed through the formation of a naphthyl-propyne radical. This could occur via hydrogen abstraction from the methyl group or addition of a radical to the triple bond. Once formed, this radical can react with other small hydrocarbon species present in the high-temperature environment, such as acetylene (B1199291), propyne, or other radicals.
These radical-radical and radical-molecule reactions can lead to the addition of carbon atoms and the formation of new rings. spiedigitallibrary.orgrsc.org For example, a reaction sequence could involve the addition of an acetylene molecule to the naphthyl-propyne radical, followed by intramolecular cyclization and aromatization to form a three-ring PAH, such as phenanthrene or anthracene. The specific isomers formed would depend on the reaction conditions and the specific radical intermediates involved.
Q & A
What are the recommended synthetic routes for 1-(1-Naphthyl)-1-propyne, and how can purity be validated?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves transition-metal-catalyzed reactions, such as those used for related acetylenic polymers (e.g., poly[1-(trimethylsilyl)-1-propyne]). Transition-metal catalysts (e.g., TaCl₅ or NbCl₅) are critical for achieving high molecular weight and controlled polymerization . Post-synthesis, purity validation should include:
- Nuclear Magnetic Resonance (NMR): To confirm structural integrity and detect impurities.
- High-Performance Liquid Chromatography (HPLC): For quantifying residual monomers or byproducts.
- Mass Spectrometry (LC-MS/MS): As demonstrated in the characterization of structurally similar compounds (e.g., m/z 285.1289 for 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one) .
How do aging and storage conditions affect the gas permeability properties of polymers derived from this compound?
Level: Advanced
Methodological Answer:
Aging significantly impacts gas permeability in polymers like poly[1-(trimethylsilyl)-1-propyne] (PTMSP), which shares structural similarities with this compound derivatives. Key factors include:
- Membrane Thickness: Thinner membranes exhibit faster aging due to increased free volume collapse .
- Storage Atmosphere: Exposure to organic vapors (e.g., ethanol) accelerates permeability decline by altering polymer microstructure .
- Temperature: Elevated temperatures (>25°C) accelerate physical aging, reducing permeability by 30–50% over 100 days .
Researchers should employ accelerated aging tests under controlled humidity and temperature, coupled with periodic gas permeation measurements (e.g., using CO₂ or O₂) to model long-term behavior.
What spectroscopic methods are most effective for characterizing structural integrity post-synthesis?
Level: Basic
Methodological Answer:
- UV-Vis Spectroscopy: Useful for detecting conjugated systems (e.g., naphthyl-propyne moieties) via absorbance peaks in the 250–300 nm range .
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹) and monitors reaction progress.
- LC-MS/MS: Provides high-resolution molecular ion data (e.g., m/z matching theoretical values) and fragmentation patterns to confirm structural fidelity .
- Solid-State NMR: Critical for analyzing polymer microstructure and crosslinking in derived materials .
How can researchers address discrepancies in catalytic activity data when using this compound in polymerization reactions?
Level: Advanced
Methodological Answer:
Contradictions in catalytic activity often arise from:
- Catalyst Purity: Trace impurities (e.g., oxygen or moisture) can deactivate transition-metal catalysts. Use rigorously purified reagents (e.g., >99.5% purity as in kinase inhibitor syntheses) .
- Solvent Effects: Polar solvents (e.g., THF) may stabilize intermediates differently than non-polar alternatives. Conduct solvent screening with kinetic monitoring .
- Reaction Stoichiometry: Small deviations in monomer-to-catalyst ratios can drastically alter polymerization rates. Use in-situ FTIR or Raman spectroscopy to track monomer consumption .
Statistical tools like Design of Experiments (DoE) can isolate critical variables and optimize reaction conditions.
What are the key considerations in designing experiments to assess the thermal stability of this compound derivatives?
Level: Basic
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measures mass loss under controlled heating (e.g., 10°C/min in N₂) to determine decomposition temperatures.
- Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., glass transition or melting points) and exothermic degradation events.
- Atmosphere Control: Inert atmospheres (N₂ or Ar) prevent oxidation, while air or O₂ exposure tests oxidative stability .
Baseline comparisons with structurally similar compounds (e.g., PTMSP derivatives) are essential for contextualizing results .
What mechanisms explain the high gas permeability of poly[this compound] membranes, and how do structural modifications alter this property?
Level: Advanced
Methodological Answer:
The high permeability arises from:
- Rigid, Unsaturated Backbone: Creates a microporous structure with large free volume elements, enabling rapid gas diffusion .
- Bulky Substituents: Groups like trimethylsilyl or naphthyl hinder chain packing, maintaining free volume over time .
Modifications to tune permeability include: - Copolymerization: Introducing polar monomers (e.g., acrylamide) reduces free volume but enhances selectivity for specific gases .
- Crosslinking: Improves mechanical stability but may reduce permeability by 20–40% due to restricted chain mobility .
Advanced characterization (e.g., positron annihilation lifetime spectroscopy) quantifies free volume changes and correlates them with gas transport data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
